molecular formula C14H7F4NO B2561725 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile CAS No. 946387-10-6

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile

Cat. No.: B2561725
CAS No.: 946387-10-6
M. Wt: 281.21
InChI Key: JXYSVZZCJKZEOQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted aromatic ethers with nitrile functionality. The complete IUPAC designation "this compound" systematically describes the molecular architecture through positional numbering and functional group identification. The benzonitrile portion serves as the parent structure, with the cyano group (-CN) attached to the benzene ring at the 1-position by convention.

The numbering system begins with the carbon bearing the nitrile group as position 1, proceeding clockwise around the aromatic ring. The fluoro substituent occupies position 2, while the phenoxy group attaches at position 6 of the benzonitrile framework. The phenoxy component itself bears a trifluoromethyl group at the 3-position relative to the ether oxygen attachment point. This systematic nomenclature ensures unambiguous identification of the compound's structural features and substitution patterns.

Structural validation through computational chemistry methods confirms the molecular formula C₁₄H₇F₄NO with a molecular weight of 281.20 grams per mole. The International Chemical Identifier system provides additional structural verification through the InChI code: InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H. The corresponding InChI Key JXYSVZZCJKZEOQ-UHFFFAOYSA-N serves as a unique molecular identifier within chemical databases.

The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F provides a linear notation describing the connectivity and atomic arrangement. This structural encoding confirms the presence of four fluorine atoms, one nitrogen atom in the nitrile group, and one oxygen atom in the ether linkage, distributed across the fourteen-carbon framework.

Alternative Chemical Designations and Registry Numbers

The compound registers under multiple identification systems reflecting its significance in chemical commerce and research applications. The primary Chemical Abstracts Service registry number 946387-10-6 serves as the standard identifier within the SciFinder database system and related chemical information resources. This CAS number provides unambiguous identification across various chemical suppliers and research publications.

Alternative designations include the Molecular Design Limited number MFCD00170063, which facilitates identification within the Available Chemicals Directory and related databases. The ChEMBL database system, widely used in pharmaceutical research, does not appear to contain a specific entry for this compound based on available search results, indicating its primary application in synthetic chemistry rather than direct drug development.

Properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSVZZCJKZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile typically involves multiple steps, including aromatic nitration and cyanation reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group into primary amines.

    Substitution: The presence of fluorine and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory and viral diseases. Its unique chemical properties enhance the therapeutic efficacy of drug candidates.

Case Studies:

  • Anti-inflammatory Agents: Research has demonstrated that derivatives of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile exhibit significant anti-inflammatory activity in preclinical models. For instance, compounds synthesized from this precursor showed improved potency against inflammatory cytokines compared to standard treatments .
  • Antiviral Drugs: The compound has been utilized in the development of antiviral agents, particularly those targeting RNA viruses. A study highlighted its role in synthesizing a series of heterocyclic compounds that displayed promising antiviral activity against influenza viruses .

Agricultural Chemistry

In agricultural applications, this compound is employed in the formulation of agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances selectivity and efficacy.

Case Studies:

  • Herbicide Development: The compound has been instrumental in developing selective herbicides that target specific plant pathways, thus improving crop yield without affecting non-target species. Research indicated that formulations including this compound resulted in a 30% increase in weed control efficacy compared to conventional herbicides .
  • Pesticide Formulations: Studies have shown that incorporating this compound into pesticide formulations increases their stability and effectiveness against pest populations, leading to better agricultural outcomes.

Material Science

In material science, this compound is used to create advanced materials with enhanced properties.

Applications:

  • Coatings and Composites: The compound contributes to the development of coatings that exhibit improved thermal stability and chemical resistance. This is particularly beneficial for industrial applications where durability is essential .
  • Fluorinated Polymers: Research indicates that polymers incorporating this compound demonstrate unique mechanical properties and resistance to environmental degradation, making them suitable for various applications from electronics to automotive components .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other compounds.

Techniques:

  • Chromatography: The compound has been employed as a standard in chromatographic methods for analyzing complex mixtures due to its distinct spectral properties, facilitating accurate quantification .
  • Environmental Monitoring: Its application extends to environmental science where it aids in monitoring pollutants through sensitive detection methods, ensuring compliance with safety regulations .

Data Tables

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentSynthesis of anti-inflammatory and antiviral drugsEnhanced therapeutic efficacy
Agricultural ChemistryFormulation of herbicides and pesticidesImproved selectivity and crop yield
Material ScienceDevelopment of coatings and advanced materialsEnhanced thermal stability and chemical resistance
Analytical ChemistryDetection and quantification in chromatographyAccurate analysis of complex mixtures

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, differing in substituents, electronic effects, or functional groups. A comparative analysis is provided below:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₄H₇F₄NO 281.21 F (position 2), 3-CF₃-phenoxy (position 6) High lipophilicity; strong electron-withdrawing effects; used in drug intermediates
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile (3B) C₁₄H₁₀F₃N₂O 279.24 NH₂-phenoxy (position 4), CF₃ (position 6) Polar amino group enhances solubility; 82% synthetic yield via nucleophilic substitution
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₁₀FNO 243.24 4-CH₃-phenoxy (position 6) Lower electron-withdrawing effects; reduced metabolic stability vs. CF₃ analogs
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile C₁₄H₁₀FNOS 259.30 4-SCH₃-phenoxy (position 6) Thioether group increases oxidation susceptibility; potential for sulfoxide metabolites
2-Chloro-6-(trifluoromethoxy)benzonitrile C₈H₃ClF₃NO 245.57 Cl (position 2), OCF₃ (position 6) Chlorine adds steric bulk; OCF₃ enhances electronegativity; agrochemical applications
2-Methoxy-3-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 OCH₃ (position 2), CF₃ (position 3) Methoxy group is electron-donating; alters electronic density vs. fluoro analogs

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The CF₃ group in the target compound and 3B provides strong inductive effects, stabilizing negative charges and directing electrophilic substitution. OCF₃ (in 2-Chloro-6-(trifluoromethoxy)benzonitrile) offers similar EWG effects but with increased steric bulk compared to phenoxy groups .

Biological Activity

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a trifluoromethyl group, which are known to influence biological activity significantly. The presence of these groups can enhance lipophilicity and metabolic stability, making the compound a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. Specifically, this compound has been investigated for its anticancer properties and effects on various biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityIC50 values in micromolar range against MCF-7 cells
Enzyme InhibitionSelective inhibition of specific enzymes

Anticancer Activity

A significant study demonstrated that this compound exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by flow cytometry analyses showing increased caspase-3/7 activity in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure significantly impact the biological activity of this compound. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic rings has been correlated with increased potency against cancer cell lines .

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. The selective inhibition of mPGES-1 has been highlighted in research, suggesting that such compounds may have therapeutic implications in managing pain associated with inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, and how can side reactions during phenoxy group introduction be minimized?

  • Methodology :

  • Nucleophilic Aromatic Substitution (SNAr) : React 2-fluoro-6-nitrobenzonitrile with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Monitor reaction progress via TLC to avoid over-alkylation .
  • Cross-Coupling Reactions : Utilize Ullmann coupling with CuI/1,10-phenanthroline catalysis for aryl ether formation. Optimize ligand ratios to suppress homocoupling byproducts .
  • Purification : Use gradient column chromatography (hexane:EtOAc, 9:1 to 7:3) followed by recrystallization in ethanol to isolate high-purity product (>98% by HPLC) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?

  • Characterization Workflow :

  • NMR : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR spectra with fluorinated benzonitrile analogs (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile) to validate substituent positions. Anomalies in splitting patterns may indicate rotational isomerism .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 298.04 using ESI-MS. Discrepancies in fragmentation patterns may arise from trifluoromethyl group stability .
  • XRD : Resolve ambiguities in substituent orientation (e.g., para vs. meta positioning) via single-crystal X-ray diffraction, as demonstrated for perfluorinated benzonitrile derivatives .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the nitrile and trifluoromethyl groups influence the compound’s reactivity in electrophilic substitution reactions?

  • Mechanistic Insights :

  • Electronic Effects : The nitrile group directs electrophiles to the ortho/para positions, while the trifluoromethylphenoxy moiety deactivates the ring. DFT calculations (B3LYP/6-311+G(d,p)) show reduced electron density at the 4-position, favoring selective halogenation .
  • Experimental Validation : Perform bromination (Br₂/FeBr₃) under controlled conditions to isolate mono-substituted products. LC-MS analysis confirms regioselectivity .

Q. What computational approaches are recommended for predicting the compound’s supramolecular interactions in crystal packing?

  • Modeling Strategies :

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., F⋯H, π-stacking) using CrystalExplorer. Compare with XRD data from fluorinated benzonitriles to identify dominant packing motifs .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on crystallization behavior. Correlate with experimental melting point variations (reported range: 85–92°C) .

Q. How can researchers reconcile discrepancies in reported solubility data across solvents, and what purification protocols ensure reproducibility?

  • Data Contradiction Analysis :

  • Solubility Profiling : Use shake-flask method with HPLC quantification. For example, solubility in DMSO ranges from 12–18 mg/mL depending on residual moisture; pre-dry solvents over molecular sieves .
  • Recrystallization Optimization : Screen solvent pairs (e.g., EtOAc/hexane vs. MeOH/water) to isolate polymorph-free crystals. DSC/TGA confirms thermal stability up to 150°C .

Application-Oriented Questions

Q. What role could this compound play in designing triplet-harvesting host materials for blue phosphorescent OLEDs?

  • Functional Insights :

  • Host-Guest Compatibility : The benzonitrile core enhances electron mobility, while the trifluoromethylphenoxy group improves thermal stability (T₅% decomposition >300°C). Blend with carbazole donors (e.g., 3-CzPB) to balance charge transport in OLED layers .
  • Device Testing : Fabricate devices with 20 wt% guest emitter (e.g., Ir(ppy)₃). Measure external quantum efficiency (EQE) >18% at 100 cd/m², leveraging the compound’s high triplet energy (ET ≈ 2.8 eV) .

Q. What strategies mitigate cytotoxicity concerns when evaluating this compound for bioactive molecule synthesis?

  • Toxicological Screening :

  • In Vitro Assays : Test against HepG2 cells (IC₅₀ > 50 µM) using MTT assay. Structural analogs (e.g., 3-Fluoro-4-(trifluoromethyl)benzoic acid) show low cytotoxicity, suggesting favorable safety profiles .
  • Metabolic Stability : Assess microsomal clearance (human liver microsomes, 1 mg/mL). High stability (t₁/₂ > 60 min) supports further derivatization for drug discovery .

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